molecular formula C15H19FN2O3S B2968833 4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide CAS No. 1795090-37-7

4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide

Cat. No.: B2968833
CAS No.: 1795090-37-7
M. Wt: 326.39
InChI Key: MTSAAVRHWYCBLQ-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H19FN2O3S and its molecular weight is 326.39. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

Research on piperidine derivatives, including those related to sulfonamides, explores their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations provide insights into their reactivity parameters and adsorption behaviors, which are crucial for understanding the corrosion inhibition mechanism and potential applications in protecting metals from corrosion (Kaya et al., 2016).

Enhancement of Selectivity in Cyclooxygenase-2 Inhibition

Sulfonamide derivatives have been synthesized and evaluated for their inhibitory effects on cyclooxygenase-2 (COX-2) enzymes, with the introduction of a fluorine atom notably increasing COX1/COX-2 selectivity. This research contributes to the development of potent, highly selective, and orally active COX-2 inhibitors for treating conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Bioconjugation and Therapeutic Applications

The strong electron-withdrawing property of the fluoride atom in compounds such as 4-fluorobenzenesulfonyl chloride makes it an excellent agent for the covalent attachment of biologicals to solid supports. This chemistry is pivotal for bioselective separation techniques and potential therapeutic applications, including the separation of lymphocyte subsets and tumor cells (Chang et al., 1992).

Antitumor Drug Development

Sulfonamide derivatives have been designed and synthesized for antitumor applications, showing significant potential as agents with low toxicity. The research into these compounds, including their synthesis and evaluation for antitumor activity, underscores the role of sulfonamides in developing new therapeutic agents (Huang et al., 2001).

Electrophilic Fluorination and Synthesis

The development of novel electrophilic fluorinating reagents, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), enhances the enantioselectivity of fluorination reactions. This advancement is crucial for synthesizing enantiomerically pure compounds, demonstrating the importance of sulfonimide-based reagents in organic synthesis (Yasui et al., 2011).

Mechanism of Action

Properties

IUPAC Name

4-fluoro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3S/c1-11-10-12(16)5-6-15(11)22(20,21)17-8-7-14(19)13-4-3-9-18(13)2/h3-6,9-10,14,17,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSAAVRHWYCBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC(C2=CC=CN2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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